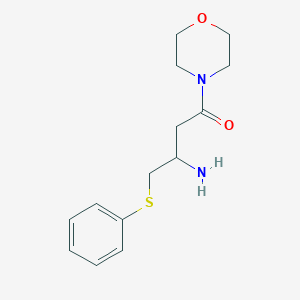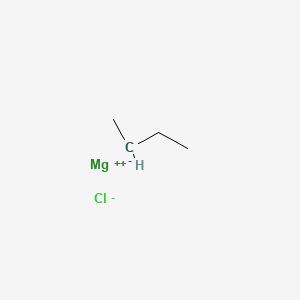
3-Amino-1-morpholino-4-(phenylthio)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-morpholino-4-(phenylthio)butan-1-one: is a chemical compound with the molecular formula C14H20N2O2S and a molecular weight of 280.39 g/mol This compound is characterized by the presence of an amino group, a morpholine ring, and a phenylthio group attached to a butanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one typically involves the following steps :
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-amino-1-butanone, morpholine, and phenylthiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like chloroform, dichloromethane, dimethylformamide, or methanol. The reaction temperature is maintained between 2-8°C to ensure optimal yield and purity.
Catalysts and Reagents: Catalysts such as acids or bases may be used to facilitate the reaction. Common reagents include reducing agents, oxidizing agents, and protecting groups to ensure the desired product is obtained.
Industrial Production Methods: While the compound is primarily synthesized for research purposes, industrial production methods may involve scaling up the reaction conditions mentioned above. This includes optimizing reaction parameters, using larger reaction vessels, and implementing purification techniques such as chromatography and crystallization to obtain the compound in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-1-morpholino-4-(phenylthio)butan-1-one undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: N-substituted derivatives.
Applications De Recherche Scientifique
3-Amino-1-morpholino-4-(phenylthio)butan-1-one has several applications in scientific research :
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one involves its interaction with specific molecular targets and pathways . The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3-Amino-1-morpholino-4-(phenylthio)butan-1-one: can be compared with other compounds containing similar functional groups, such as:
Uniqueness:
Propriétés
Formule moléculaire |
C14H20N2O2S |
|---|---|
Poids moléculaire |
280.39 g/mol |
Nom IUPAC |
3-amino-1-morpholin-4-yl-4-phenylsulfanylbutan-1-one |
InChI |
InChI=1S/C14H20N2O2S/c15-12(11-19-13-4-2-1-3-5-13)10-14(17)16-6-8-18-9-7-16/h1-5,12H,6-11,15H2 |
Clé InChI |
GRCXARDDTSJXTN-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)CC(CSC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzyl 2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride](/img/structure/B13383383.png)

![11-Hydroxy-4,4,8,10,14-pentamethyl-17-(4,5,6-trihydroxy-6-methylheptan-2-yl)-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13383396.png)




![[1-[[4-[[3-(Benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B13383434.png)
![N-[2-amino-6-(methylamino)-4-oxo-1H-pyrimidin-5-yl]-N-(cyanomethyl)formamide](/img/structure/B13383436.png)


